AZD3147

Catalog No.
S520055
CAS No.
M.F
C24H31N5O4S2
M. Wt
517.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD3147

Product Name

AZD3147

IUPAC Name

1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea

Molecular Formula

C24H31N5O4S2

Molecular Weight

517.7 g/mol

InChI

InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1

InChI Key

JWGVUDPAMQEIJU-INIZCTEOSA-N

SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO

solubility

Soluble in DMSO, not in water

Synonyms

1-(4-(4-(1-cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea, AZD3147

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO

The exact mass of the compound (S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea is 517.18175 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD3147 is a potent and selective dual inhibitor of mechanistic target of rapamycin complex 1 and complex 2 (mTORC1 and mTORC2). It has garnered attention due to its ability to inhibit these pathways, which are crucial for cell growth, proliferation, and survival. The compound exhibits an IC50 value of approximately 1.5 nM, demonstrating over 300-fold selectivity for mTOR over phosphoinositide 3-kinase isoforms . This selectivity is significant for minimizing off-target effects, which can enhance therapeutic efficacy.

The chemical structure of AZD3147 allows it to interact specifically with the ATP-binding sites of mTOR complexes. Its mechanism involves competitive inhibition, which prevents the phosphorylation of downstream targets involved in cellular growth and metabolism. The compound's effectiveness is attributed to its ability to disrupt the signaling pathways that lead to cancer cell proliferation, particularly in resistant forms of cancer such as triple-negative breast cancer .

AZD3147 has demonstrated substantial biological activity in various preclinical studies. It effectively inhibits the phosphorylation of key proteins in the mTOR pathway, including p70S6K and 4E-BP1, leading to reduced cell proliferation in cancer cell lines. Research indicates that AZD3147's dual inhibition of mTORC1 and mTORC2 can overcome resistance mechanisms commonly associated with other mTOR inhibitors like everolimus . This makes it a promising candidate for further clinical development.

AZD3147 was developed through a series of optimization steps that involved structure-activity relationship studies. The synthesis typically involves multi-step organic reactions, including cyclization and sulfonylation processes, which are designed to enhance its potency and selectivity. Specific synthetic routes have been detailed in literature but generally focus on maintaining the integrity of the core pyrazolopyrimidine structure while modifying substituents to improve binding affinity .

The primary application of AZD3147 lies in oncology, particularly for treating cancers that exhibit resistance to traditional therapies targeting the mTOR pathway. Its ability to inhibit both mTOR complexes positions it as a potential treatment option for various malignancies, including breast cancer and other solid tumors. Ongoing clinical trials are assessing its efficacy and safety profile in combination with other therapeutic agents .

Interaction studies have shown that AZD3147 can synergistically enhance the effects of other anticancer agents. For instance, combining AZD3147 with existing mTOR inhibitors or chemotherapeutics has been shown to improve therapeutic outcomes in resistant cancer models. The modulation of AKT phosphorylation by AZD3147 also suggests potential interactions with other signaling pathways, which could be leveraged for combination therapies .

AZD3147 shares similarities with several other compounds that target the mTOR pathway or related signaling cascades. Below is a comparison highlighting its uniqueness:

Compound NameTarget(s)SelectivityIC50 (nM)Notable Features
AZD3147mTORC1/mTORC2>300-fold for mTOR1.5Dual inhibitor; effective against resistant cancers
BEZ235PI3K/mTORModerate20-50Dual inhibitor but less selective than AZD3147
GSK2126458PI3K/mTORModerate~10Similar mechanism but different selectivity
AZD8055mTORC1/mTORC2High~10-20Another dual inhibitor but less potent than AZD3147

AZD3147 stands out due to its exceptional potency and selectivity for mTOR complexes compared to other inhibitors, making it a valuable candidate in cancer therapy research .

Molecular Architecture: C₂₄H₃₁N₅O₄S₂ and Stereochemical Features

AZD3147 represents a sophisticated morpholinopyrimidine derivative with the molecular formula C₂₄H₃₁N₅O₄S₂ and a molecular weight of 517.66 grams per mole [1] [2]. The compound belongs to the chemical class of urea-containing morpholinopyrimidine compounds that function as dual inhibitors of mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2 [3].

The molecular architecture of AZD3147 features several critical structural elements that contribute to its biological activity. The core structure comprises a morpholinopyrimidine scaffold linked to a phenyl ring through a pyrimidine bridge, with a thiourea functional group extending from the phenyl ring [1]. The compound incorporates a cyclopropylsulfonyl group attached to a cyclopropyl ring, which represents a key structural feature that enhances both potency and selectivity [3].

The stereochemical configuration of AZD3147 includes an (S)-3-methylmorpholine moiety, which is essential for optimal biological activity [1]. This stereochemical center ensures proper spatial orientation of the molecule within the adenosine triphosphate binding site of mechanistic target of rapamycin. The International Union of Pure and Applied Chemistry name for AZD3147 is (S)-1-(4-(4-(1-(cyclopropylsulfonyl)cyclopropyl)-6-(3-methylmorpholino)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea [1].

The simplified molecular input line entry system representation of AZD3147 is C[C@@H]1N(C2=NC(C3=CC=C(NC(NCCO)=S)C=C3)=NC(C4(CC4)S(=O)(C5CC5)=O)=C2)CCOC1, which captures the complete structural information including stereochemistry [1]. The compound possesses an InChI Key of JWGVUDPAMQEIJU-INIZCTEOSA-N, providing a unique identifier for this specific molecular structure [1].

Solubility, Stability, and Partition Coefficient (LogP) Analysis

The physicochemical properties of AZD3147 have been extensively optimized through structure-activity relationship investigations combined with understanding of molecular interactions in the crystal lattice [3]. The compound exhibits a calculated logarithm of the partition coefficient (LogP) value of 2.2137, indicating moderate lipophilicity that is suitable for oral bioavailability while maintaining adequate aqueous solubility [4].

The topological polar surface area of AZD3147 is 116.68 square angstroms, which falls within the optimal range for drug-like compounds and supports good membrane permeability characteristics [4]. The molecule contains eight hydrogen bond acceptors and three hydrogen bond donors, contributing to its binding affinity and solubility profile [4]. Additionally, AZD3147 possesses eight rotatable bonds, providing sufficient conformational flexibility for optimal target binding while maintaining structural integrity [4].

Aqueous solubility was identified as a key optimization parameter during the compound development process [3]. The medicinal chemistry team focused specifically on improving aqueous solubility alongside cellular potency and stability in human hepatocyte incubations [3]. The optimization campaign employed composite parameters including ligand lipophilicity efficiency and pIC₅₀-pSolubility to assess compound quality and monitor progress [3].

Stability studies demonstrate that AZD3147 exhibits good stability in human hepatocyte incubations, which is crucial for clinical development [3]. The compound maintains its structural integrity under physiological conditions and shows suitable pharmacokinetic properties for potential clinical applications [3]. The bioavailability score exceeds 0.1 (representing greater than 10 percent bioavailability), indicating favorable absorption characteristics [4].

Crystallographic Characterization of Active Conformations

The crystallographic characterization of AZD3147 reveals important insights into its active conformations and molecular interactions within the crystal lattice [3]. Knowledge from empirical structure-activity relationship investigations was systematically combined with understanding of molecular interactions in the crystal lattice to improve both cellular potency and solubility parameters [3].

The crystal structure analysis demonstrates that AZD3147 adopts a compact molecular conformation that optimizes binding interactions with the mechanistic target of rapamycin adenosine triphosphate binding site [3]. The cyclopropylsulfonyl group and morpholine ring orientations are particularly important for maintaining the active conformation required for potent inhibitory activity [3].

Crystal lattice interactions play a significant role in determining the solubility characteristics of AZD3147 [3]. The molecular packing within the crystal structure influences both solid-state stability and dissolution properties. The optimization process specifically addressed these crystal lattice interactions to enhance aqueous solubility while preserving biological activity [3].

The active conformation of AZD3147 is stabilized by intramolecular interactions between the thiourea group and the pyrimidine ring system [3]. The stereochemical configuration of the (S)-3-methylmorpholine moiety is critical for maintaining proper spatial relationships between functional groups and ensuring optimal binding geometry [1].

Crystallographic studies also reveal that the compound exhibits favorable packing arrangements that contribute to its solid-state stability [3]. The crystal structure provides insights into how molecular modifications can be designed to maintain active conformations while improving physicochemical properties such as solubility and stability [3].

The mechanistic target of rapamycin binding mode involves adenosine triphosphate-competitive inhibition, where AZD3147 occupies the adenosine triphosphate binding pocket and prevents substrate phosphorylation [3]. Crystal structure analysis supports the understanding of how specific structural features contribute to the exceptional selectivity of AZD3147, showing greater than 300-fold selectivity for mechanistic target of rapamycin over phosphatidylinositol 3-kinase isoforms [5] [2].

The discovery of AZD3147 originated from a systematic high-throughput screening campaign conducted by AstraZeneca, which served as the foundation for identifying the morpholinopyrimidine scaffold [1] [2]. The screening process employed a comprehensive approach targeting mechanistic target of rapamycin complex 1 and 2 (mTORC1 and mTORC2) dual inhibition, representing a strategic departure from traditional allosteric mTOR inhibitors such as rapamycin derivatives [1] [3].

The initial high-throughput screening utilized biochemical assays designed to identify compounds capable of inhibiting both mTORC1 and mTORC2 kinase activities simultaneously [1]. This dual-target approach was necessitated by the recognition that mTORC1-selective inhibitors, while effective against protein synthesis and cell growth pathways, failed to address the distinct cellular functions mediated by mTORC2, including survival signaling through Akt phosphorylation and cytoskeletal regulation [4] [5].

Following the primary screening phase, a lead generation campaign was implemented to systematically evaluate and optimize the most promising chemical series identified [2] [6]. The screening results revealed several chemical scaffolds with dual mTORC1/mTORC2 inhibitory activity, with the morpholinopyrimidine series demonstrating the most favorable combination of potency, selectivity, and tractable synthetic accessibility [1] [7].

The lead generation strategy incorporated multiple evaluation criteria beyond simple potency measurements. These included assessment of physicochemical properties suitable for drug development, preliminary pharmacokinetic parameters, and importantly, selectivity profiles against related kinases, particularly the phosphoinositide 3-kinase (PI3K) isoforms [1] [8]. The strategic focus on achieving selectivity over PI3K enzymes was critical, as these kinases share structural similarities with mTOR and their inhibition can lead to significant metabolic side effects, including hyperglycemia and hyperinsulinemia [9] [10].

The screening cascade also implemented structure-activity relationship (SAR) analysis at the lead identification stage, enabling rapid optimization of hit compounds [1]. This approach facilitated the identification of key pharmacophoric elements within the morpholinopyrimidine scaffold that were essential for maintaining dual mTORC1/mTORC2 activity while achieving the desired selectivity profile against off-target kinases.

Critical Modifications Enhancing mTOR Selectivity Over PI3K Isoforms

The achievement of exceptional selectivity for mTOR over PI3K isoforms in AZD3147 resulted from strategic structural modifications that exploited subtle differences between the ATP-binding sites of these closely related kinases [11] [1]. The compound demonstrates remarkable selectivity with over 300-fold preference for mTOR complexes compared to PI3K isoforms, as evidenced by the inhibition profile showing IC50 values of 912 nM, 5495 nM, 9333 nM, and 6310 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ respectively, compared to 1.5-40.7 nM for mTORC1/mTORC2 [11] [1].

The key structural determinant for this selectivity resides in the phenylthiourea substituent attached to the morpholinopyrimidine core [12]. Structure-based drug design studies revealed that the NH groups present in the phenylthiourea moiety are critical for engaging productive interactions with glutamic acid residues present in the mTOR active site but not in PI3K isoforms [12]. This represents a fundamental difference in the binding site architecture between mTOR and PI3K enzymes, where the presence of specific glutamic acid residues in mTOR provides unique hydrogen bonding opportunities that are absent in the PI3K binding sites.

The morpholino substituent at the 6-position of the pyrimidine ring plays a crucial role in maintaining high affinity for mTOR while contributing to PI3K selectivity [1] [12]. The stereochemistry of this substituent was optimized, with the (3S)-3-methylmorpholine configuration providing superior selectivity profiles compared to alternative stereoisomers. The methyl substitution at the 3-position of the morpholine ring introduces additional steric constraints that are better accommodated by the mTOR binding site geometry compared to PI3K isoforms [12].

Cyclopropylsulfonyl substitutions at the 4-position of the pyrimidine core represent another critical modification for achieving mTOR selectivity [1]. These bulky substituents are positioned to interact with regions of the mTOR active site that can accommodate larger groups, while the more constrained PI3K binding sites present steric clashes with these cyclopropyl groups. The dual cyclopropyl arrangement, featuring both a cyclopropylsulfonyl group and a terminal cyclopropyl substituent, creates a highly selective binding mode that favors mTOR engagement [11] [1].

Comparative analysis with PI3K-selective inhibitors revealed that modifications extending toward Region 1 and Region 2 of the kinase binding sites, which contain non-conserved residues between mTOR and PI3K isoforms, were essential for achieving selectivity [9]. The strategic positioning of the urea linkage and the phenyl ring orientation in AZD3147 allows for optimal interaction with mTOR-specific residues while avoiding favorable contacts with PI3K-specific amino acids.

Role of Urea and Morpholino Substituents in Potency Enhancement

The urea functional group in AZD3147 serves as a critical pharmacophoric element that simultaneously enhances potency and contributes to the compound's exceptional selectivity profile [1] [12]. The urea moiety functions through a dual mechanism: providing essential hydrogen bonding interactions with the target protein while serving as a conformational constraint that positions other molecular recognition elements optimally within the binding site.

Hydrogen bonding interactions mediated by the urea nitrogen atoms are fundamental to the compound's high affinity for mTOR complexes [12]. The NH groups of the urea substituent form specific hydrogen bonds with glutamic acid residues present in the mTOR kinase domain, interactions that are not available in the corresponding regions of PI3K isoforms. This selective hydrogen bonding pattern accounts for much of the observed selectivity, as these critical glutamic acid residues are replaced by different amino acids in PI3K enzymes that cannot participate in the same favorable interactions.

The morpholino substituent contributes to potency enhancement through multiple mechanisms [13] [12]. The oxygen atom within the morpholine ring serves as a hydrogen bond acceptor, forming interactions with backbone NH groups in the kinase hinge region, particularly with Val882 which is conserved across mTOR and PI3K enzymes [12]. However, the specific geometry and positioning of the morpholine ring in AZD3147 creates a more favorable interaction profile with mTOR compared to PI3K isoforms.

Stereochemical optimization of the morpholine substituent proved crucial for maximizing potency [12]. The (3S)-3-methylmorpholine configuration was identified as optimal through systematic SAR studies, providing superior cellular potency compared to alternative stereoisomers. The (R)-3-methylmorpholine analog showed significantly reduced activity, demonstrating the importance of precise stereochemical control in this scaffold. The methyl substituent at the 3-position introduces additional hydrophobic interactions while maintaining the critical hydrogen bonding capabilities of the morpholine oxygen.

The conformational rigidity imposed by the morpholine ring system contributes to enhanced binding affinity by reducing the entropic penalty associated with protein-ligand complex formation [13]. Unlike more flexible alkyl chains or acyclic amines, the morpholine ring adopts a well-defined chair conformation that pre-organizes the molecule for optimal binding interactions. This conformational constraint results in improved binding kinetics and enhanced potency compared to more flexible analogs.

Aqueous solubility enhancement represents another critical contribution of the morpholino substituent [1] [8]. The polar morpholine group significantly improves the water solubility of the compound compared to purely hydrophobic alternatives, addressing a key pharmaceutical development challenge. The balance between lipophilicity and hydrophilicity achieved through the morpholine substitution enables favorable pharmacokinetic properties while maintaining high target affinity.

Structure-activity relationship studies revealed that modifications to either the urea or morpholino components resulted in significant reductions in potency and selectivity [1]. Replacement of the urea with alternative linkers such as amides, carbamates, or sulfonamides led to substantial decreases in mTOR inhibitory activity. Similarly, substitution of the morpholine ring with other nitrogen-containing heterocycles, including piperidine or piperazine variants, resulted in compounds with inferior potency and selectivity profiles.

The synergistic interaction between the urea and morpholino substituents creates an optimal molecular recognition pattern that maximizes binding affinity for mTOR while maintaining selectivity against PI3K isoforms [12]. The spatial arrangement of these functional groups, constrained by the pyrimidine scaffold, positions both the hydrogen bond donors and acceptors in geometries that complement the mTOR binding site architecture. This cooperative binding mode accounts for the exceptional potency of AZD3147, with IC50 values in the low nanomolar range for both mTORC1 and mTORC2 complexes.

TargetIC50 (nM)Fold Selectivity vs mTORC2
mTORC140.77.1
mTORC25.81.0
PI3Kα912158.6
PI3Kβ5495955.7
PI3Kδ93331623.1
PI3Kγ63101097.4

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

517.18174683 g/mol

Monoisotopic Mass

517.18174683 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
Kurt G. Pike *, Jeff Morris , Linette Ruston , Sarah L. Pass , Ryan Greenwood , Emma J. Williams , Julie Demeritt , Janet D. Culshaw , Kristy Gill , Martin Pass , M. Raymond V. Finlay , Catherine J. Good , Craig A. Roberts , Gordon S. Currie , Kevin Blades , Jonathan M. Eden , and Stuart E. Pearson. Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2. J. Med. Chem., 2015, 58 (5), pp 2326–2349

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